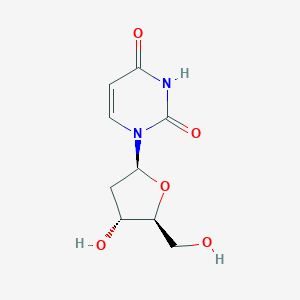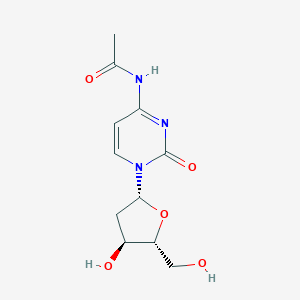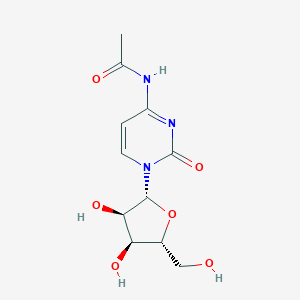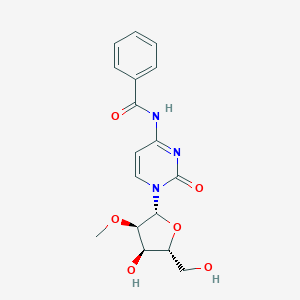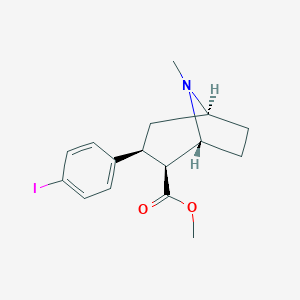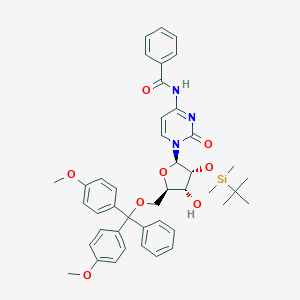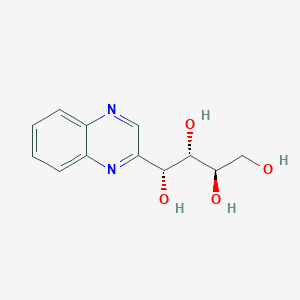
(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
Übersicht
Beschreibung
(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, also known as QBB, is a quinoxaline derivative that has been studied extensively for its potential applications in the fields of organic synthesis and medicinal chemistry. QBB is a chiral compound, meaning it has a non-superimposable mirror image, and has a variety of uses in organic synthesis due to its ability to form stable complexes with transition metals. In addition, QBB has been studied for its potential medicinal applications, as it has been found to have several biochemical and physiological effects. In
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol involves the conversion of starting materials through a series of reactions to produce the final compound. The key steps in the synthesis pathway include the protection of hydroxyl groups, the formation of a quinoxaline ring, and the deprotection of the hydroxyl groups to yield the final compound.
Starting Materials
D-glucose, 2-nitrophenylacetic acid, N-bromosuccinimide, triethylamine, acetic anhydride, sodium borohydride, sodium hydroxide, acetic acid
Reaction
Protection of hydroxyl groups of D-glucose with acetic anhydride and sodium hydroxide, Reduction of 2-nitrophenylacetic acid with sodium borohydride to yield 2-amino phenylacetic acid, Formation of quinoxaline ring by reacting 2-amino phenylacetic acid with D-glucose derivative in the presence of N-bromosuccinimide and triethylamine, Deprotection of hydroxyl groups with sodium hydroxide and acetic acid to yield (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
Wissenschaftliche Forschungsanwendungen
(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol has been studied extensively for its potential applications in the fields of organic synthesis and medicinal chemistry. In organic synthesis, it has been used as a chiral ligand for the catalytic asymmetric synthesis of a variety of compounds. In medicinal chemistry, (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been studied for its potential to act as an antifungal agent.
Wirkmechanismus
The mechanism of action of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol is not fully understood, but it is believed to involve the formation of a stable complex with a transition metal, which can then be used to catalyze the synthesis of a variety of compounds. In addition, (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition can lead to an increase in the level of acetylcholine in the body, which can have a variety of physiological effects.
Biochemische Und Physiologische Effekte
(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol has been found to have several biochemical and physiological effects. In vitro studies have shown that (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol can inhibit the enzyme acetylcholinesterase, leading to an increase in the level of acetylcholine in the body. This increase in acetylcholine can lead to an increase in cognitive function, as well as an increase in muscle contraction and relaxation. Additionally, (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol has been found to have antifungal activity, and has been used in the treatment of fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol for lab experiments include its availability, low cost, and ease of synthesis. Additionally, its chiral nature makes it a suitable ligand for the catalytic asymmetric synthesis of a variety of compounds. The main limitation of using (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol for lab experiments is that its mechanism of action is not fully understood, and its effects on the body are still being studied.
Zukünftige Richtungen
The potential applications of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol are still being explored, and there are many future directions that could be explored. For example, further studies could be done to elucidate the mechanism of action of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, and to investigate its potential to act as an inhibitor of other enzymes. Additionally, further studies could be done to investigate its potential as an antifungal agent, and to explore its potential applications in other areas of medicinal chemistry. Finally, further studies could be done to explore its potential applications in the field of organic synthesis, and to optimize its use as a chiral ligand for the catalytic asymmetric synthesis of a variety of compounds.
Eigenschaften
IUPAC Name |
(1R,2S,3R)-1-quinoxalin-2-ylbutane-1,2,3,4-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-6-10(16)12(18)11(17)9-5-13-7-3-1-2-4-8(7)14-9/h1-5,10-12,15-18H,6H2/t10-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOHSLKLTQNYAD-IJLUTSLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CC(=N2)[C@H]([C@@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427833 | |
| Record name | (1R,2S,3R)-1-(Quinoxalin-2-yl)butane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol | |
CAS RN |
4711-06-2 | |
| Record name | (1R,2S,3R)-1-(Quinoxalin-2-yl)butane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



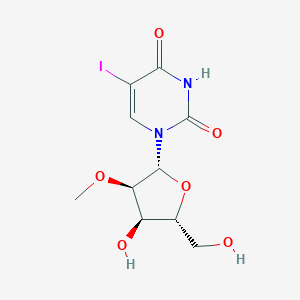
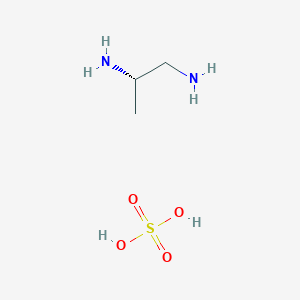
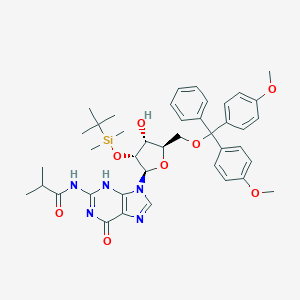
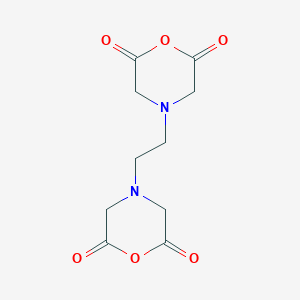

![(E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol](/img/structure/B150690.png)
